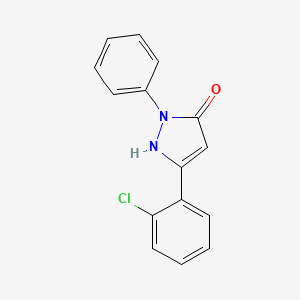
3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol
Descripción general
Descripción
3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is of interest due to its potential pharmacological properties, including anticonvulsant and antinociceptive activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 2-chlorobenzoyl chloride with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is typically carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its potential therapeutic effects are being explored for the treatment of neurological disorders.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates the activity of these channels, leading to its anticonvulsant and antinociceptive effects . Additionally, the compound may interact with GABA A and TRPV1 receptors, further contributing to its pharmacological properties .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol: Similar in structure but with the chlorine atom in a different position on the phenyl ring.
3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-amine: Similar structure with an amine group instead of a hydroxyl group.
Uniqueness
3-(2-chlorophenyl)-1-phenyl-1H-pyrazol-5-ol is unique due to its specific substitution pattern, which influences its pharmacological activity. The presence of the chlorine atom in the 2-position of the phenyl ring and the hydroxyl group on the pyrazole ring contribute to its distinct chemical and biological properties .
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-2-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-13-9-5-4-8-12(13)14-10-15(19)18(17-14)11-6-2-1-3-7-11/h1-10,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXWYEYUCJIMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4-dichlorobenzyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4616833.png)
![2-[4-(1-naphthyl)-1-piperazinyl]-5-(3-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4616843.png)
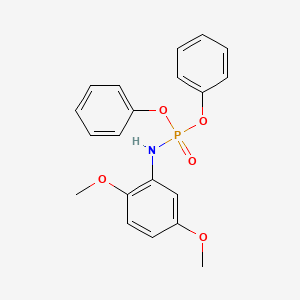
![1-methyl-4-{[5-(3-pyridinyl)-3-isoxazolyl]carbonyl}piperazine](/img/structure/B4616868.png)
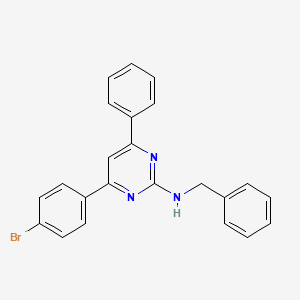
![N-[3-(METHYLSULFANYL)PHENYL]-N'-(3-PHENYLPROPYL)UREA](/img/structure/B4616876.png)
![4-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4616881.png)
![N-(2-furylmethyl)-2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4616888.png)
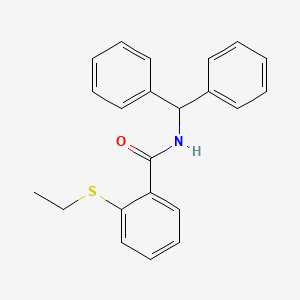
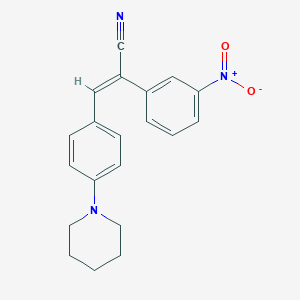

![4-[3-(3,4-dimethylphenoxy)propyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4616913.png)
![4-(5-chloro-2-methylphenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4616924.png)
![2-[(4-oxo-5-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B4616939.png)
